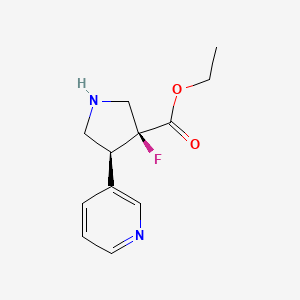

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluoro substituent, pyrrolidine ring formation, and esterification. Researchers have employed various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways are documented in scientific literature .

Applications De Recherche Scientifique

Synthesis and Functionalization

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate, a compound related to tetrahydropyridines, is involved in studies exploring novel synthesis techniques. Zhu, Lan, and Kwon (2003) demonstrated its use in phosphine-catalyzed annulation processes to create highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003).

Structural Studies and Interactions

Research by Suresh and colleagues (2007) focused on polysubstituted pyridines, closely related to this compound, to study their crystal structure and intermolecular interactions, such as C-H...O and C-H...π interactions (Suresh et al., 2007).

Novel Compound Synthesis

Ghaedi et al. (2015) explored the synthesis of novel compounds using similar structures, emphasizing the preparation of new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Photophysical Behavior

The study of similar heteroatom-containing organic fluorophores by Yang and colleagues (2013) delved into their photophysical properties, such as fluorescence in solution and solid states, and their potential as pH sensors (Yang et al., 2013).

Ligand Synthesis for Diiron(II) Complexes

Carson and Lippard (2006) investigated the synthesis of benzyl- and ethyl-substituted pyridine ligands for diiron(II) complexes, which are analogues of the diiron(II) center in soluble methane monooxygenase (MMOH), highlighting the potential of this compound in bioinorganic chemistry (Carson & Lippard, 2006).

Fluorination Techniques

Makino and Yoshioka (1988) conducted research on selective fluorination techniques using similar structures, shedding light on the selective fluorination of organic carbonyl compounds or N-heterocycles (Makino & Yoshioka, 1988).

Reverse Solvatochromism

Bozkurt and Doğan (2018) investigated the photophysical properties of a new 4-aza-indole derivative in different solvents, displaying reverse solvatochromism behavior and suggesting applications in sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Antioxidant Activity

Zaki et al. (2017) studied the antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, highlighting the potential of this compound in developing new antioxidants (Zaki et al., 2017).

One-Pot Synthesis Techniques

Wang and colleagues (2012) focused on one-pot synthesis techniques for creating derivatives of similar structures, examining the effects of different reagents and conditions (Wang et al., 2012).

Carboxyl-Protection in Peptide Chemistry

Chantreux et al. (1984) utilized a group similar to this compound in peptide chemistry for carboxyl-protection, demonstrating its versatility in synthetic organic chemistry (Chantreux et al., 1984).

Orientations Futures

: Lee KL, Ambler CM, Anderson DR, et al. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. J Med Chem. 2017;60(13):5521-5542. DOI: 10.1021/acs.jmedchem.7b00231

Propriétés

IUPAC Name |

ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-2-17-11(16)12(13)8-15-7-10(12)9-4-3-5-14-6-9/h3-6,10,15H,2,7-8H2,1H3/t10-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKFMMPMZPEZRU-ZYHUDNBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CNCC1C2=CN=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CNC[C@@H]1C2=CN=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-chloroethyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B2848248.png)

![3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2848252.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2848257.png)

![5-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2848259.png)

![(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one](/img/structure/B2848260.png)

![Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2848262.png)

![N-(5-chloro-2-methoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2848263.png)

![3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2848265.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2848269.png)